molecular formula C19H21FN2O3S B11167280 2-(4-Fluorophenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide

2-(4-Fluorophenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide

Cat. No.: B11167280
M. Wt: 376.4 g/mol
InChI Key: ZSPWZPRLDPJQMY-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide is a chemical compound that features a fluorophenyl group and a piperidine-1-sulfonyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through halogenation reactions.

    Sulfonylation: The next step is the sulfonylation of the piperidine ring, which can be achieved using sulfonyl chlorides under basic conditions.

    Coupling Reaction: The final step involves coupling the fluorophenyl intermediate with the sulfonylated piperidine derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol group.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are used under elevated temperatures.

Major Products:

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Thiol derivatives from the reduction of the sulfonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorophenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its interactions with specific biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring its effects on various biological pathways and its potential as a tool compound in biochemical assays.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the sulfonyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

    2-(4-Fluorophenyl)-N-[4-(methylsulfonyl)phenyl]acetamide: Similar structure but with a methylsulfonyl group instead of a piperidine-1-sulfonyl group.

    2-(4-Chlorophenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness: 2-(4-Fluorophenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide is unique due to the combination of the fluorophenyl and piperidine-1-sulfonyl groups, which confer distinct chemical and biological properties. The fluorine atom can enhance metabolic stability and binding affinity, while the piperidine-1-sulfonyl group can improve solubility and pharmacokinetic properties.

Properties

Molecular Formula

C19H21FN2O3S

Molecular Weight

376.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C19H21FN2O3S/c20-16-6-4-15(5-7-16)14-19(23)21-17-8-10-18(11-9-17)26(24,25)22-12-2-1-3-13-22/h4-11H,1-3,12-14H2,(H,21,23)

InChI Key

ZSPWZPRLDPJQMY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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